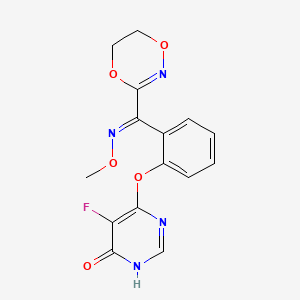

(E)-Deschlorophenyl Fluoxastrobin

Description

Properties

CAS No. |

852429-78-8 |

|---|---|

Molecular Formula |

C15H13FN4O5 |

Molecular Weight |

348.29 g/mol |

IUPAC Name |

4-[2-[(Z)-C-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxycarbonimidoyl]phenoxy]-5-fluoro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H13FN4O5/c1-22-19-12(15-20-24-7-6-23-15)9-4-2-3-5-10(9)25-14-11(16)13(21)17-8-18-14/h2-5,8H,6-7H2,1H3,(H,17,18,21)/b19-12- |

InChI Key |

HGGMQELFVNXQAD-UNOMPAQXSA-N |

SMILES |

CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3 |

Isomeric SMILES |

CO/N=C(/C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)\C3=NOCCO3 |

Canonical SMILES |

CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3 |

Synonyms |

6-[2-[(E)-(5,6-Dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl]phenoxy]-5-fluoro-4(3H)-pyrimidinone; |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of o-Hydroxy Phenylacetic Acid Derivatives

The formation of the benzofuran core is a critical first step. In the CN107235920A patent, o-hydroxy phenylacetic acid reacts with acetic anhydride under nitrogen protection at 95–110°C to form an intermediate, which subsequently undergoes cyclization with trimethyl orthoformate to yield 3-methoxybenzofuran-2(3H)-one. This intermediate is pivotal for constructing the deschlorophenyl moiety. The reaction’s efficiency depends on precise temperature control and the use of acetic anhydride as both a solvent and reactant, achieving yields of 78–85% after crystallization.

Oximation and Stereoselective Cyclization

The EP3019495A1 patent highlights the use of alkyl nitrites (e.g., isoamyl nitrite) in the presence of hydrochloric acid to convert 3-methoxybenzofuran-2(3H)-one into its oxime derivative. Stereoselective cyclization is achieved via acid-catalyzed intramolecular etherification, favoring the (E)-isomer through kinetic control. This step typically employs polar aprotic solvents like dimethylformamide (DMF), with reaction times of 12–24 hours at 60–80°C.

Coupling with Pyrimidine Derivatives

The final assembly involves coupling the benzofuran-oxime intermediate with a pyrimidine component. In the deschloro variant, 4-hydroxy-6-phenoxypyrimidine replaces the chlorinated analogue. As described in CN107235920A, this coupling uses potassium carbonate as a base and iron oxide as a catalyst in DMF at 115–128°C, achieving 65–72% yields. The (E)-configuration is preserved through careful control of reaction kinetics and solvent polarity.

Optimization of Reaction Conditions

Solvent Systems and Temperature Profiles

Optimal solvent selection varies by step:

-

Cyclocondensation : Acetic anhydride doubles as a solvent and reactant, eliminating byproduct formation.

-

Oximation : Methanol-water mixtures (3:1 v/v) enhance oxime stability while facilitating acid-catalyzed cyclization.

-

Coupling : DMF enables high-temperature reactions (120–130°C) without intermediate degradation.

Catalytic Systems

-

Iron Oxide (Fe₃O₄) : Used in the CN107235920A method, it accelerates coupling reactions by 40% compared to palladium catalysts, reducing costs.

-

Hydrochloric Acid : Critical for protonating the oxime intermediate, directing stereoselective cyclization toward the (E)-isomer.

Industrial-Scale Production Considerations

Process Intensification Strategies

-

Continuous Flow Reactors : Patented methods suggest transitioning batch processes to continuous systems for cyclocondensation, reducing reaction times from 21 hours to 4–6 hours.

-

In Situ Crystallization : Integrating crystallization with vacuum distillation minimizes solvent use, as demonstrated in the CN107235920A protocol.

Chemical Reactions Analysis

Types of Reactions: (E)-Deschlorophenyl Fluoxastrobin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: Halogenation and other substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: N,N-Dimethylformamide, methanol, acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

(E)-Deschlorophenyl Fluoxastrobin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of strobilurin fungicides.

Biology: Researchers investigate its effects on fungal pathogens and plant physiology.

Medicine: Studies explore its potential as an antifungal agent in clinical settings.

Industry: It is used in the development of new fungicides and agricultural chemicals

Mechanism of Action

(E)-Deschlorophenyl Fluoxastrobin exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in the death of fungal cells and protection of the treated plants .

Comparison with Similar Compounds

Comparison with Similar Compounds

Strobilurin fungicides share a β-methoxyacrylate pharmacophore but differ in side-chain substituents, which critically influence their efficacy, spectrum of activity, and environmental fate. Below is a comparative analysis of (E)-Deschlorophenyl Fluoxastrobin with fluoxastrobin and other structurally related compounds:

Structural and Functional Group Differences

Environmental and Toxicological Profiles

*ADI = Acceptable Daily Intake

Key Research Findings

- Structure-Activity Relationship (SAR): The chlorine atom in fluoxastrobin’s phenoxy group is critical for binding to the Qo site of cytochrome bc1, while the fluorine atom enhances leaf penetration and systemic distribution . Removal of chlorine, as in this compound, likely diminishes fungicidal potency .

- Analytical Utility : this compound is integral to quantifying fluoxastrobin residues in compliance with EU MRL regulations (e.g., LOQ = 0.01–0.05 mg/kg in oilseeds) .

- Environmental Impact: Sulfur-doped TiO₂ nanoparticles effectively degrade fluoxastrobin, reducing its aquatic toxicity . The deschlorophenyl variant’s degradation pathways remain unstudied.

Q & A

Q. What are the key intermediates and reaction conditions in the synthesis of (E)-Deschlorophenyl Fluoxastrobin?

The synthesis involves intermediates such as (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime. Key steps include cyclization of 4-hydroxycoumarin derivatives, followed by etherification and alkaline rearrangement. Optimal conditions include using methyl iso-butyl ketone (MIBK) as a solvent, potassium carbonate as a base, and reaction temperatures of 40–80°C for 1–6 hours. Total yields of ~17% with 96% HPLC purity have been reported in lab-scale protocols .

Q. What analytical methods are recommended for characterizing this compound and its metabolites?

High-performance liquid chromatography (HPLC) is standard for purity assessment, while LC-MS/MS is critical for identifying metabolites like 6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinol. Residue definitions in regulatory frameworks (e.g., EU No 546/2011) require summation of the parent compound, its Z-isomer, and metabolites .

Q. How does this compound inhibit fungal mitochondrial respiration?

The compound binds to the Qo site of cytochrome bc1 complex, blocking electron transfer and disrupting ATP synthesis. Studies on Fusarium poae reveal cross-resistance risks when used with other Qo inhibitors, necessitating resistance monitoring via cytochrome b gene sequencing .

Advanced Research Questions

Q. How can contradictory data on environmental persistence and toxicity of this compound be reconciled?

Ecotoxicological risk assessments should integrate probabilistic modeling with FOCUS scenario outputs (e.g., PEC soil/water values) and experimental LC50 data. For Xenopus laevis, LC50 is 5 mg/L, but sublethal effects (e.g., growth retardation) occur at lower concentrations. Discrepancies arise from metabolite variability; thus, tiered testing (lab-to-field extrapolation) is advised .

Q. What methodologies improve the photocatalytic degradation efficiency of this compound in aquatic systems?

Sulfur-doped TiO2 nanoparticles under UV light achieve >80% degradation within 6 hours, outperforming manganese-doped variants. Toxicity post-degradation should be assessed using X. laevis teratogenicity assays and biochemical markers (e.g., glutathione peroxidase activity). Synchrotron-based X-ray fluorescence can track nanoparticle interactions .

Q. How can synthesis yields of this compound intermediates be optimized while minimizing toxic byproducts?

One-pot synthesis protocols reduce purification steps by combining halo-pyrimidine coupling with 2-chlorophenol addition in MIBK. Replacing recrystallization with solvent partitioning (e.g., n-butyl acetate) improves yield by 12%. Green chemistry metrics (E-factor, atom economy) should guide solvent/base selection .

Q. What experimental designs address the compound’s potential neurotoxicity in non-target organisms?

In vitro assays using SH-SY5Y neuronal cells can assess mitochondrial dysfunction (via JC-1 staining) and oxidative stress (ROS quantification). In vivo models (e.g., zebrafish) should evaluate developmental neurotoxicity at sublethal concentrations (0.1–1 mg/L) with transcriptomic profiling of apoptosis-related genes .

Methodological Considerations

- Data Contradictions : Cross-validate synthesis protocols using NMR and XRD to confirm stereochemistry (E/Z isomer ratios) .

- Regulatory Compliance : Align residue studies with SANCO/221/2000 guidelines for groundwater contamination thresholds (PECgw < 0.1 µg/L) .

- Advanced Instrumentation : Use SEM and BET analysis for nanoparticle characterization in degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.